![molecular formula C9H11NO2S B13503542 3-[(4-Aminophenyl)sulfanyl]propanoic acid CAS No. 30086-23-8](/img/structure/B13503542.png)
3-[(4-Aminophenyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Aminophenyl)sulfanyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound features a benzene ring conjugated to a propanoic acid, with an amino group and a sulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)sulfanyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-aminothiophenol.
Alkylation: 4-aminothiophenol is alkylated with 3-bromopropanoic acid under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, alkylated derivatives
Scientific Research Applications
3-[(4-Aminophenyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)sulfanyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also modulate signaling pathways and cellular processes through its interactions with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
4-Aminophenylacetic acid: Contains a shorter carbon chain, which can affect its physical and chemical properties.
4-(4-Aminophenyl)butyric acid: Has a longer carbon chain, influencing its solubility and reactivity.
Uniqueness
3-[(4-Aminophenyl)sulfanyl]propanoic acid is unique due to the presence of both amino and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
30086-23-8 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
3-(4-aminophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
InChI Key |
QCPLJTBYFUDRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


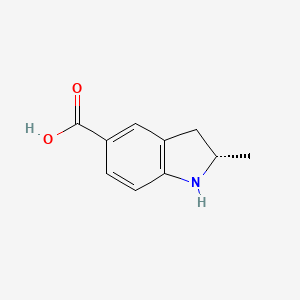
![1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one](/img/structure/B13503476.png)
![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)

![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)
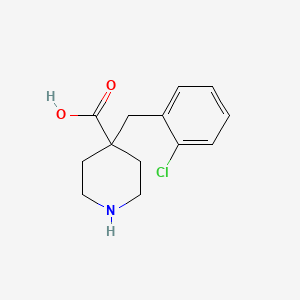
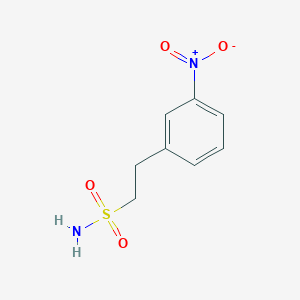
![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)
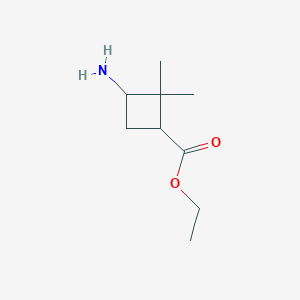

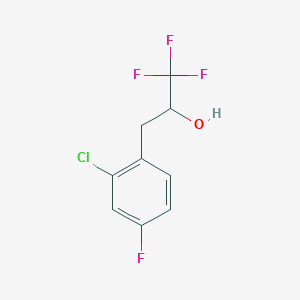

![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
